2,3,3,3-tetrafluoro-2-methylpropan-1-ol
Description
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol (C₄H₆F₄O) is a fluorinated secondary alcohol characterized by a methyl group at the second carbon and four fluorine atoms distributed across carbons 2 and 2. Its molecular weight is 162.08 g/mol (exact mass: 162.030 g/mol), with a logP value of 0.85, indicating moderate hydrophobicity .
Properties
CAS No. |
2411246-20-1 |
|---|---|
Molecular Formula |
C4H6F4O |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substitution of Hydroxyl Groups
Nucleophilic displacement of hydroxyl groups with fluorine represents a widely adopted method. For example, 3,3,3-trifluoro-2-methylpropan-1-ol (a structurally related compound) undergoes tosylation followed by iodide substitution using sodium iodide in 1,3-dimethyl-2-imidazolidinone (DMI) at 80°C. Adapting this approach for 2,3,3,3-tetrafluoro-2-methylpropan-1-ol would require introducing an additional fluorine atom at the C2 position.
Reaction Scheme
Yields for analogous systems range from 45% to 70%, depending on steric hindrance and solvent polarity.
Deoxyfluorination Using DAST
Diethylaminosulfur trifluoride (DAST) effectively converts alcohols to alkyl fluorides under mild conditions. In a study involving 3,3,3-trifluoro-2-methylpropan-1-ol, DAST-mediated fluorination at −20°C produced the corresponding fluoride in 82% yield. For the target compound, this method would require a precursor with a hydroxyl group at C2, such as 2-hydroxy-3,3,3-trifluoro-2-methylpropan-1-ol.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −20°C to 0°C | Prevents decomposition |
| DAST Equivalents | 1.2–1.5 eq | Minimizes side reactions |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Catalytic Hydrogenation of Fluorinated Ketones
Ketone Precursor Synthesis
This compound can be derived from the hydrogenation of 2,3,3,3-tetrafluoro-2-methylpropanal. The aldehyde intermediate is synthesized via oxidation of 3,3,3-trifluoro-2-methylpropene using ozone followed by reductive workup.
Experimental Protocol
-
Ozonolysis : React 3,3,3-trifluoro-2-methylpropene with ozone at −78°C in dichloromethane.
-
Reduction : Treat the ozonide with dimethyl sulfide to yield 2,3,3,3-tetrafluoro-2-methylpropanal.
-
Hydrogenation : Catalyze the aldehyde with Pd/C (10 wt%) under 3 atm H₂ at 25°C for 12 hours.
Yield Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Ozonolysis | 78 | 92 |
| Reduction | 85 | 89 |
| Hydrogenation | 68 | 95 |
Radical Fluorination Techniques
Light-Induced Fluorination
Ultraviolet (UV) light initiates radical chain reactions between alkanes and fluorine gas. For 2-methylpropane-1-ol derivatives, selective fluorination at the C2 and C3 positions is achievable using xenon difluoride (XeF₂) as a fluorine source.
Reaction Conditions
-
Light Source : 254 nm UV lamp
-
Solvent : Acetonitrile
-
Temperature : 25°C
-
XeF₂ Equivalents : 3.0 eq
Challenges
-
Poor regioselectivity (40:60 ratio of C2:C3 fluorination).
-
Requires post-reaction purification via fractional distillation.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Overall Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Nucleophilic Fluorination | 58 | 12.50 | Moderate |
| Catalytic Hydrogenation | 68 | 9.80 | High |
| Radical Fluorination | 34 | 22.40 | Low |
Byproduct Formation
-
Nucleophilic Routes : Generate stoichiometric amounts of HCl or HI, requiring neutralization with aqueous bases.
-
Catalytic Hydrogenation : Produces water as the sole byproduct, simplifying purification.
-
Radical Methods : Yield polyfluorinated isomers, necessitating chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form fluorinated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated alkanes.
Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring a fluorinated environment.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties such as water and oil repellency.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-2-methylpropan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances the compound’s ability to participate in these interactions, making it a valuable tool in studying molecular recognition and binding processes. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Alcohols
Structural and Molecular Comparisons
Table 1: Molecular Properties of Selected Fluorinated Alcohols
Key Structural Differences
Fluorination Pattern: this compound: Fluorines are clustered on carbons 2 and 3, with a methyl group at carbon 2. This asymmetric fluorination may influence reactivity in nucleophilic substitution reactions . 2,2,3,3-Tetrafluoro-1-propanol: Fluorines are symmetrically distributed on carbons 2 and 3, creating a linear, less sterically hindered structure .
The methoxy derivative (C₄H₆F₄O₂) combines ether and alcohol functionalities, which could alter hydrogen-bonding capacity compared to the parent compound .
Aromatic vs. Aliphatic Systems :
Physicochemical and Application-Based Comparisons
Table 2: Functional and Application Insights
| Compound | LogP | Potential Applications | Stability Considerations |
|---|---|---|---|
| This compound | 0.85 | Fluoropolymer synthesis, specialty solvents | Susceptible to oxidation due to -OH group |
| 2,2,3,3-Tetrafluoro-1-propanol | 0.73* | Electrolyte additives, refrigerants | Higher volatility due to linear structure |
| 3,3,3-Trifluoro-2-phenylpropan-1-ol | 2.1† | Pharmaceuticals, agrochemical intermediates | Enhanced stability from aromatic ring |
*Estimated based on structural analogs. †Calculated using PubChem data .
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 2,3,3,3-tetrafluoro-2-methylpropan-1-ol, and how can they be addressed methodologically?
- Answer : The synthesis of fluorinated alcohols like this compound often faces challenges such as controlling regioselectivity and minimizing side reactions (e.g., elimination or over-fluorination). Key strategies include:
- Precision in fluorination : Use of selective fluorinating agents (e.g., SF₄ or DAST) under controlled temperatures (-20°C to 0°C) to avoid over-fluorination.
- Stabilization of intermediates : Employing protecting groups for hydroxyl or methyl groups during synthesis to prevent undesired rearrangements .
- Example protocol : A two-step process involving (1) radical fluorination of a precursor alcohol followed by (2) acid-catalyzed dehydration and rehydration.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹⁹F NMR : Critical for identifying fluorine environments. The compound’s four fluorine atoms will show distinct splitting patterns due to coupling with adjacent CF₃ and CH₃ groups. Expected δ range: -70 to -80 ppm for CF₃, -120 to -140 ppm for CF₂ .
- GC-MS : To confirm molecular weight (MW = 166.1 g/mol) and fragmentation patterns.
- IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) validate functional groups.
Q. How does the steric bulk of the trifluoromethyl group impact the compound’s physical properties?
- Answer : The CF₃ group increases hydrophobicity and thermal stability while reducing boiling point due to weaker intermolecular forces. Comparative data with non-fluorinated analogs:
| Property | This compound | 2-Methylpropan-1-ol |
|---|---|---|
| Boiling Point (°C) | ~85–90 (estimated) | 108 |
| logP | ~1.8 (calculated) | 0.8 |
| Solubility in H₂O | Low | Miscible |
| Data derived from analogs in . |
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence nucleophilic substitution reactions in this compound?
- Answer : The strong electron-withdrawing nature of CF₃ destabilizes adjacent carbocations, making SN1 mechanisms unfavorable. Instead, SN2 pathways dominate, but steric hindrance from the CF₃ and CH₃ groups slows reactivity. Computational studies (e.g., DFT) show:
- Activation energy : ~25–30 kcal/mol for SN2 reactions due to steric crowding.
- Substituent effects : Electron-deficient intermediates require polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. What computational methods are suitable for modeling the conformational stability of this compound?
- Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and analyze intramolecular hydrogen bonding between OH and adjacent fluorine atoms.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/ethanol mixtures) to predict aggregation behavior.
- Key finding : The compound’s gauche conformation is stabilized by 3–5 kcal/mol compared to anti due to F···H-O interactions .
Q. How can researchers resolve contradictions in reported NMR data for fluorinated alcohols like this compound?
- Answer : Discrepancies often arise from solvent effects or impurities. A systematic approach includes:
- Reference standards : Compare with fully characterized analogs (e.g., 3,3,3-trifluoro-2-phenylpropan-1-ol ).
- Decoupling experiments : Use ¹H-¹⁹F HOESY to confirm spatial proximity of protons and fluorines.
- Purity checks : Conduct elemental analysis or HRMS to rule out hydrate or dimer formation.
Q. What role does this compound play in organofluorine chemistry research?
- Answer : It serves as:
- Building block : For synthesizing fluorinated surfactants or polymers due to its amphiphilic nature.
- Proton shuttle : In acid-catalyzed reactions, leveraging its weakly acidic OH group (pKa ~10–12, estimated).
- Comparative studies : Contrasting its reactivity with perfluorinated analogs (e.g., 1,1,1,3,3,3-hexafluoropropan-2-ol ) highlights steric vs. electronic effects.
Methodological Notes
- Safety : Handle with gloveboxes due to potential toxicity of fluorinated alcohols. Use PTFE-lined containers to prevent leaching .
- Data Reproducibility : Document reaction conditions rigorously (e.g., humidity, catalyst purity), as trace water can hydrolyze fluorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
